1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. Its structure includes a bromophenyl group, a piperidine ring, and a propanol chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions:
Bromination: Introduction of a bromine atom to the phenoxy group.
Piperidine Ring Formation: Formation of the piperidine ring with appropriate alkyl substitutions.
Propanol Addition: Coupling the bromophenyl and piperidine intermediates with a propanol moiety.
Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial synthesis of this compound involves optimizing each step for scalability, yield, and purity. Key factors include reaction time, temperature, solvent choice, and purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: Conversion to corresponding carbonyl compounds.
Reduction: Possible reduction of the bromophenyl group.
Substitution: Halogen exchange or nucleophilic substitution at the bromine site.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives based on the nucleophile used.
Scientific Research Applications
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride finds extensive use in several fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a molecular probe in biochemical studies.
Industry: Use in manufacturing specialized chemicals or pharmaceuticals.
Mechanism of Action
The compound interacts with various molecular targets, primarily through its bromophenyl and piperidine moieties. It can bind to certain receptors or enzymes, influencing biochemical pathways. The propanol group enhances its solubility and cellular uptake, making it effective in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can be compared with compounds such as:
1-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol
1-(4-chlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol
Uniqueness
Bromine Substitution: Enhances reactivity and binding affinity compared to chlorine or hydrogen.
Piperidine Ring: Offers unique steric and electronic properties that can influence biological activity.
Hydrochloride Form: Improves solubility and stability, making it more suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMDZHIZGRLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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